6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
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Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C20H19NO7S2 and its molecular weight is 449.49. The purity is usually 95%.
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Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that exhibits significant potential in various biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure combining a thiazole ring , a pyran ring , and a trimethoxybenzoate moiety . The synthesis typically involves multiple steps, including the preparation of thiazole and pyran intermediates followed by their coupling with the benzoate component under specific conditions using dehydrating agents and catalysts such as DCC and DMAP.
Antimicrobial Properties
Research indicates that derivatives of this compound display promising antimicrobial activity. For instance, studies have shown that compounds containing thiazole and pyran rings often exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown selectivity for certain cancer types, suggesting a targeted mechanism of action.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. The thiazole ring may interact with enzymes or receptors, modulating their activity. The overall binding affinity is influenced by the pyran and benzoate components, which enhance the compound's ability to disrupt cellular processes such as signal transduction and gene expression .
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 25 µg/mL. |
Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 30 µM. |
Study 3 | Investigated the compound's ability to inhibit tumor growth in vivo using xenograft models, resulting in a 50% reduction in tumor size compared to controls. |
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7S2/c1-11-9-29-20(21-11)30-10-13-7-14(22)17(8-27-13)28-19(23)12-5-15(24-2)18(26-4)16(6-12)25-3/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHYAIBHWQDSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.